Biotin-PEG4-Alkyne
Overview
Description
Biotin-PEG4-Alkyne: is a compound that combines biotin, a vitamin known for its role in cellular metabolism, with a polyethylene glycol (PEG) linker and an alkyne group. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable triazole linkages with azide-containing molecules .
Mechanism of Action
Target of Action
Biotin-PEG4-Alkyne, also known as Acetylene-PEG4-biotin conjugate, is primarily used as a biotinylation reagent . The primary targets of this compound are azide-modified molecules in biological systems . The compound is designed to bind to these targets and introduce a biotin tag, which can be subsequently detected with streptavidin, avidin, or NeutrAvidin biotin-binding protein .
Mode of Action
This compound interacts with its targets through a copper-catalyzed click reaction . This reaction involves the alkyne group in the compound reacting with azide groups in the target molecules to form a stable triazole linkage . This enables efficient and specific conjugation of derivatized molecules in biological samples .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction forms a stable triazole linkage between the compound and azide-modified target molecules . The resulting biotin-tagged molecules can then be detected and analyzed in various biochemical assays.
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its PEG4 (polyethylene glycol) component . PEG is a hydrophilic polymer that enhances the water solubility of the compound . This increases the bioavailability of the compound, allowing it to effectively reach and react with its targets in biological systems .
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage with azide-modified target molecules . This allows for the specific labeling of these targets with a biotin tag . The biotin-tagged molecules can then be detected and analyzed, facilitating various applications such as biomarker discovery, protein interaction studies, and cell tracking .
Action Environment
The action of this compound is influenced by various environmental factors. The presence of copper ions is necessary for the copper-catalyzed click reaction to occur . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH. The peg component of the compound provides good stability and bioactivity, enhancing its performance in various biological environments .
Biochemical Analysis
Biochemical Properties
The Acetylene-PEG4-biotin conjugate plays a significant role in biochemical reactions. The terminal acetylene group provides a reaction site suitable for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The PEG4 component enhances the compound’s water solubility and biocompatibility . Biotin, a vitamin derivative, binds with high affinity to avidin and streptavidin proteins, making it useful for affinity purification and detection analysis .
Molecular Mechanism
The molecular mechanism of action of the Acetylene-PEG4-biotin conjugate is largely dependent on its biotin component. Biotin binds strongly to avidin and streptavidin proteins, which can be leveraged in various biochemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-PEG4-Alkyne is synthesized through a series of chemical reactions that involve the conjugation of biotin with a PEG linker and an alkyne group. The process typically involves:
- Activation of biotin with a suitable activating agent.
- Conjugation of the activated biotin with a PEG linker.
- Introduction of the alkyne group to the PEG linker.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesis platforms. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG4-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group of this compound and an azide group on another molecule .
Common Reagents and Conditions:
Reagents: Copper (I) catalyst, azide-containing molecules.
Conditions: Typically carried out in aqueous or organic solvents at room temperature.
Major Products: The major product of the CuAAC reaction involving this compound is a biotinylated molecule with a stable triazole linkage .
Scientific Research Applications
Chemistry: Biotin-PEG4-Alkyne is used in the synthesis of bioconjugates and in click chemistry reactions to label and modify molecules .
Biology: In biological research, this compound is used for the biotinylation of proteins, nucleic acids, and other biomolecules. This allows for the subsequent detection and purification of these biotinylated molecules using streptavidin or avidin .
Medicine: this compound is used in the development of diagnostic assays and therapeutic agents. Its ability to form stable linkages with biomolecules makes it valuable in drug delivery and imaging applications .
Industry: In industrial applications, this compound is used in the production of biotinylated reagents and in the development of new materials with specific properties .
Comparison with Similar Compounds
- Azide-PEG3-Biotin
- Dibenzocyclooctyne-PEG4-Biotin
- Biotin-Picolyl Azide
Uniqueness: Biotin-PEG4-Alkyne is unique due to its combination of a biotin moiety, a PEG linker, and an alkyne group. This combination allows for efficient and specific bioconjugation through click chemistry, making it highly versatile for various applications in research and industry .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMJWNZZFUDLKQ-BJLQDIEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601109744 | |
Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262681-31-1 | |
Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262681-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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